Torin 2

Overview

Description

Torin 2 is a synthetic compound known for its potent and selective inhibition of the mechanistic target of rapamycin (mTOR) kinase. It is a second-generation ATP-competitive inhibitor that exhibits superior pharmacokinetic properties compared to its predecessor, Torin 1. This compound is widely used in scientific research due to its ability to inhibit both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), making it a valuable tool for studying the mTOR signaling pathway .

Scientific Research Applications

Torin 2 has a wide range of scientific research applications, including:

Chemistry: this compound is used as a tool compound to study the mTOR signaling pathway and to develop new inhibitors with improved properties.

Biology: this compound is used to investigate the role of mTOR in cellular processes such as autophagy, cell growth, and metabolism.

Medicine: this compound is studied for its potential therapeutic applications in cancer treatment, as it can inhibit the growth of cancer cells by targeting the mTOR pathway.

Industry: This compound is used in the development of new drugs and therapeutic agents targeting the mTOR pathway

Mechanism of Action

Torin 2 exerts its effects by inhibiting the activity of mTOR kinase. It binds to the ATP-binding site of mTOR, preventing the phosphorylation and activation of downstream targets involved in cell growth, survival, and autophagy. This compound inhibits both mTORC1 and mTORC2, leading to a comprehensive blockade of mTOR signaling. This inhibition results in the suppression of cellular processes that are dependent on mTOR activity, such as protein synthesis and cell proliferation .

Safety and Hazards

Future Directions

Torin 2 has shown potential in cancer research, inhibiting proliferation of lung, breast, colorectal, and cervical cancer cell lines . It has also been suggested that including this compound as a substitute for Rapamycin in the RIST protocol may represent a valid option to be evaluated in prospective clinical trials for relapsed or treatment-refractory high-risk neuroblastoma .

Biochemical Analysis

Biochemical Properties

Torin 2 is an ATP-competitive inhibitor of mTOR, ATM, and ATR . It inhibits mTORC1-dependent T389 phosphorylation on S6K (RPS6KB1) with an EC 50 of 250 pmol/L with approximately 800-fold selectivity for cellular mTOR versus phosphoinositide 3-kinase (PI3K) .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It controls fundamental cellular processes such as cell growth, autophagy, translation, and metabolism . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting mTOR kinase and mTORC1 signaling activities in a sustained manner suggestive of a slow dissociation from the kinase . It also exhibits potent biochemical and cellular activity against phosphatidylinositol-3 kinase–like kinase (PIKK) family kinases including ATM (EC 50, 28 nmol/L), ATR (EC 50, 35 nmol/L), and DNA-PK (EC 50, 118 nmol/L; PRKDC), the inhibition of which sensitizes cells to Irradiation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows a prolonged block in negative feedback and consequent T308 phosphorylation on Akt when cancer cells are treated with it for 24 hours . This is associated with strong growth inhibition in vitro .

Metabolic Pathways

This compound is involved in the PI3K/Akt/mTOR signaling pathway, which senses growth factor and nutrient signals

Preparation Methods

Synthetic Routes and Reaction Conditions

Torin 2 is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:

Formation of the core structure: The core structure of this compound is synthesized using a series of reactions, including condensation, cyclization, and functional group modifications.

Introduction of functional groups: Various functional groups are introduced to the core structure through reactions such as halogenation, alkylation, and acylation.

Final purification: The final product is purified using techniques such as recrystallization and chromatography to obtain high-purity this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Torin 2 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify specific functional groups within the this compound molecule.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

Substituting agents: Such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from the chemical reactions of this compound include various analogs and derivatives with modified functional groups. These products are often used in research to study the structure-activity relationship and to develop more potent and selective inhibitors .

Comparison with Similar Compounds

Similar Compounds

Torin 1: The predecessor of Torin 2, also an ATP-competitive inhibitor of mTOR but with less favorable pharmacokinetic properties.

Rapamycin: A natural compound that inhibits mTORC1 but not mTORC2, leading to partial inhibition of mTOR signaling.

AZD8055: Another ATP-competitive inhibitor of mTOR with similar properties to this compound but different selectivity and potency profiles

Uniqueness of this compound

This compound is unique due to its ability to inhibit both mTORC1 and mTORC2 with high potency and selectivity. It also exhibits superior pharmacokinetic properties compared to its predecessor, Torin 1, making it a more effective tool for studying the mTOR pathway and for potential therapeutic applications .

properties

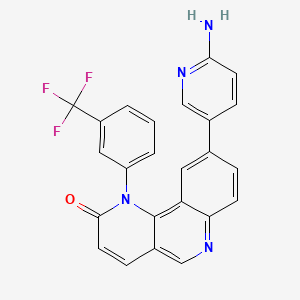

IUPAC Name |

9-(6-aminopyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15F3N4O/c25-24(26,27)17-2-1-3-18(11-17)31-22(32)9-6-16-13-29-20-7-4-14(10-19(20)23(16)31)15-5-8-21(28)30-12-15/h1-13H,(H2,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXXEUUYCAYESJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=O)C=CC3=CN=C4C=CC(=CC4=C32)C5=CN=C(C=C5)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679917 | |

| Record name | 9-(6-Aminopyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1223001-51-1 | |

| Record name | 9-(6-Aminopyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[4-[6-hydroxy-1-methyl-2-(4-propan-2-ylphenyl)-3,4-dihydroisoquinolin-1-yl]phenyl]prop-2-enoic acid](/img/structure/B611350.png)

![4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine](/img/structure/B611352.png)